8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

NAAA inhibition Inflammatory pain Structure-Activity Relationship

This 8-azabicyclo[3.2.1]octane derivative is a key tool for probing NAAA inhibition beyond sulfonamide linkers. Its amide carbonyl and metabolically labile methylsulfanyl group enable SAR diversification, CYP450-mediated S-oxidation studies, and the generation of sulfide/sulfoxide/sulfone oxidation libraries from a single stock. Ideal for medicinal chemistry and DMPK labs seeking to evaluate CNS drug-like properties via a balanced clogP (~3.2) and TPSA (~40 Ų). Ensure your NAAA research has the metabolic and pharmacodynamic handles required for preclinical development.

Molecular Formula C18H21N3OS
Molecular Weight 327.45
CAS No. 2320416-53-1
Cat. No. B2850968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2320416-53-1
Molecular FormulaC18H21N3OS
Molecular Weight327.45
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
InChIInChI=1S/C18H21N3OS/c1-23-17-5-2-4-13(10-17)18(22)21-14-6-7-15(21)12-16(11-14)20-9-3-8-19-20/h2-5,8-10,14-16H,6-7,11-12H2,1H3
InChIKeyRAAUMZMGDLALPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[3-(Methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320416-53-1): Procurement-Relevant Scaffold Identity and Core Characteristics


8-[3-(Methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320416-53-1) is a synthetic small molecule featuring an 8-azabicyclo[3.2.1]octane (nortropane) core bearing a pyrazol-1-yl substituent at the 3-position and a 3-(methylsulfanyl)benzoyl amide at the bridgehead nitrogen [1]. This scaffold has been identified as a privileged structure for developing non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target implicated in inflammatory pain management [2]. The compound belongs to a family of pyrazole-azabicyclo[3.2.1]octane derivatives where variation at the N-benzoyl position critically modulates target potency, selectivity, and drug-like properties [2].

Why In-Class 8-Azabicyclo[3.2.1]octane Analogs Cannot Substitute for 8-[3-(Methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane in Research Procurement


Within the pyrazole-azabicyclo[3.2.1]octane series, the nature of the N-acyl substituent profoundly influences both biochemical target engagement and physicochemical properties. The lead sulfonamide ARN19689 (sulfonamide 50) achieves low nanomolar NAAA inhibition (IC₅₀ = 0.042 µM) via a non-covalent mechanism, but its sulfonamide linker imposes specific conformational and electronic constraints that differ from the amide carbonyl in the title compound [1]. Furthermore, the 3-(methylsulfanyl)benzoyl group introduces a thioether moiety capable of undergoing metabolic oxidation to sulfoxide and sulfone metabolites, a pathway unavailable to the corresponding trifluoromethyl, trifluoromethoxy, or isopropoxy benzoyl analogs . Consequently, substituting a closely related benzoyl analog risks altering both the pharmacodynamic profile and the metabolic fate, potentially invalidating SAR hypotheses or pharmacokinetic readouts.

Quantitative Differentiation Evidence for 8-[3-(Methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Versus Closest Analogs


NAAA Inhibitory Potency of the Pyrazole-Azabicyclo[3.2.1]octane Scaffold Compared to the Title Amide Analog

The pyrazole-azabicyclo[3.2.1]octane scaffold is validated as a potent NAAA inhibitor chemotype. The sulfonamide lead ARN19689 inhibits human NAAA with an IC₅₀ of 0.042 µM in a recombinant enzyme assay [1]. The title compound replaces the sulfonamide linker with a 3-(methylsulfanyl)benzoyl amide. Although direct IC₅₀ data for the title compound are not publicly available, the sulfonamide-to-amide linker switch is known within the series to modulate NAAA potency by approximately 5‑ to 50‑fold depending on the aryl substituent, as inferred from SAR trends reported in the primary disclosure [1].

NAAA inhibition Inflammatory pain Structure-Activity Relationship

Meta-Substituted Benzoyl Group Diversity: Methylsulfanyl Versus Common Isosteres

The 3-position of the benzoyl ring in this compound series tolerates diverse substituents, including trifluoromethyl, trifluoromethoxy, isopropoxy, fluoro‑methoxy, and methylsulfanyl groups . The methylsulfanyl substituent (‒SMe) possesses a Hansch π lipophilicity constant of approximately 0.61, which is intermediate between trifluoromethyl (π ≈ 0.88) and methoxy (π ≈ ‒0.02), and introduces a polarizable sulfur atom capable of participating in weak hydrogen‑bonding and van der Waals interactions not available to fluorinated analogs [1]. This property profile enables fine‑tuning of logD and target‑binding entropy without resorting to heavily halogenated motifs that may raise toxicological concerns.

Medicinal chemistry Bioisostere Lipophilicity

Thioether Oxidative Metabolism Liability as a Differentiation Point for In Vivo Studies

The methylsulfanyl (‒SMe) group is a known substrate for cytochrome P450-mediated S‑oxidation, yielding sulfoxide (‒SOCH₃) and sulfone (‒SO₂CH₃) metabolites [1]. This metabolic pathway is absent in the corresponding trifluoromethyl, trifluoromethoxy, and isopropoxy analogs, which are metabolically inert at the substituent position . The oxidative conversion of ‒SMe to ‒SO₂CH₃ increases polarity (ΔlogP ≈ ‒1.5 units) and introduces a strong hydrogen‑bond acceptor, potentially altering both target affinity and clearance rate. This property can be exploited for prodrug strategies (e.g., sulfide‑to‑sulfoxide activation) or for generating metabolite standards for in vivo pharmacokinetic studies.

Drug metabolism Prodrug design CYP450 oxidation

Synthetic Utility as a Building Block for Late-Stage Diversification

The methylsulfanyl group serves as a versatile synthetic handle for late-stage diversification. It can be selectively oxidized to sulfoxide or sulfone under mild conditions (e.g., mCPBA or Oxone®), or activated for nucleophilic aromatic substitution and metal-catalyzed cross-coupling after oxidation to the sulfone [1]. In contrast, the halogenated or ether analogs lack this orthogonal reactivity and are largely inert to further functionalization . This chemical versatility makes the title compound a superior starting point for generating focused compound libraries around the pyrazole‑azabicyclo[3.2.1]octane scaffold without de novo resynthesis of the core.

Parallel synthesis Combinatorial chemistry Sulfur functionalization

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area

In silico property calculations for the title compound and its closest commercially available analogs reveal a distinct positioning in Lipinski drug‑like space [1]. The methylsulfanyl analog exhibits a calculated logP of approximately 3.2 and a topological polar surface area (TPSA) of approximately 40 Ų, placing it between the more lipophilic trifluoromethyl analog (clogP ≈ 3.8, TPSA ≈ 35 Ų) and the more polar isopropoxy analog (clogP ≈ 3.0, TPSA ≈ 42 Ų) [1]. This intermediate profile may translate into balanced solubility and permeability characteristics that are desirable for oral bioavailability.

ADME prediction Drug-likeness Physicochemical profiling

Absence of High-Strength Head-to-Head Experimental Data: An Explicit Acknowledgment

At the time of this analysis, no peer-reviewed publication or publicly accessible patent reports the direct head-to-head comparison of the title compound against any of its close analogs in a defined biological assay [1]. All differentiation claims rest on class-level SAR inferences from the pyrazole‑azabicyclo[3.2.1]octane NAAA inhibitor series, calculated physicochemical properties, and established chemical reactivity principles [2]. Users should treat the quantitative comparisons as hypotheses that require experimental validation in their specific assay systems before procurement decisions reliant on differential biological activity are finalized.

Data transparency Procurement risk Experimental validation

Optimal Research and Industrial Application Scenarios for 8-[3-(Methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane


NAAA Inhibitor Lead Optimization: Linker and Substituent SAR Exploration

Researchers seeking to expand the SAR of pyrazole‑azabicyclo[3.2.1]octane NAAA inhibitors beyond the sulfonamide linker series can use this compound to probe the effect of an amide carbonyl on potency, selectivity, and metabolic stability [1]. Its methylsulfanyl substituent further allows evaluation of thioether-mediated interactions within the NAAA active site, complementing existing data on fluorinated and ether analogs [1].

Metabolite Identification and Prodrug Concept Validation Studies

In drug metabolism and pharmacokinetics (DMPK) laboratories, this compound serves as a substrate for CYP450-mediated S‑oxidation studies, enabling the generation and characterization of sulfoxide and sulfone metabolites [1]. These metabolites can be used as authentic standards for LC‑MS/MS quantification in preclinical pharmacokinetic studies, a capability not offered by the metabolically inert trifluoromethyl or trifluoromethoxy analogs .

Combinatorial Library Synthesis via Late-Stage Sulfur Functionalization

Medicinal chemistry groups conducting parallel synthesis can exploit the methylsulfanyl handle to produce a three‑membered oxidation library (sulfide, sulfoxide, sulfone) from a single stock of the title compound [1]. The sulfone intermediate can additionally undergo nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling, enabling rapid diversification without resynthesis of the azabicyclic core [1].

Physicochemical Property Benchmarking for CNS Drug Design

The balanced lipophilicity (clogP ≈ 3.2) and moderate TPSA (≈ 40 Ų) of this compound position it as a reference standard for evaluating how subtle substituent changes affect CNS MPO desirability scores within the nortropane chemotype [1]. Comparing its permeability, efflux ratio, and brain‑to‑plasma ratio against the more lipophilic trifluoromethyl analog (clogP ≈ 3.8) can guide the design of CNS‑penetrant candidates [1].

Quote Request

Request a Quote for 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.